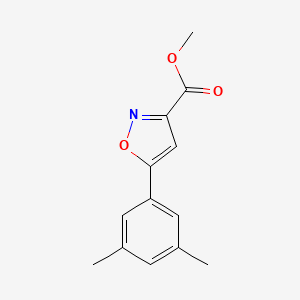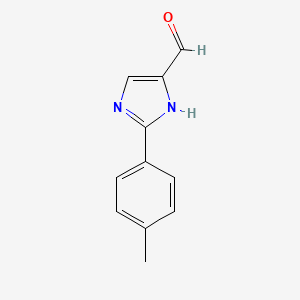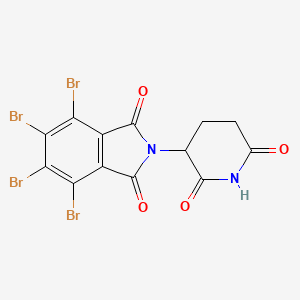![molecular formula C18H34O2Si B13691568 Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane](/img/structure/B13691568.png)
Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane is a specialized organosilicon compound It is characterized by the presence of a trimethylsilyl group attached to a decynyl chain, which is further substituted with a tetrahydro-2H-pyran-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane typically involves the reaction of a decynyl alcohol with a tetrahydro-2H-pyran-2-yloxy group, followed by silylation with trimethylsilyl chloride. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the silyl ether bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different oxidation states.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silanes .
Applications De Recherche Scientifique
Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for improved stability and functionality.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties
Mécanisme D'action
The mechanism by which Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the tetrahydro-2H-pyran-2-yloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: Another organosilicon compound with a similar silyl group but different alkyne substitution.
Tetrahydro-2H-pyran-2-yloxy derivatives: Compounds with similar tetrahydropyran groups but different functional groups attached.
Uniqueness
Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane is unique due to the combination of the trimethylsilyl group and the tetrahydro-2H-pyran-2-yloxy group on a decynyl chain. This unique structure imparts specific chemical properties, making it valuable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C18H34O2Si |
|---|---|
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
trimethyl-[10-(oxan-2-yloxy)dec-1-ynyl]silane |
InChI |
InChI=1S/C18H34O2Si/c1-21(2,3)17-13-9-7-5-4-6-8-11-15-19-18-14-10-12-16-20-18/h18H,4-12,14-16H2,1-3H3 |
Clé InChI |
WFAUTZSRKFOGDB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCCCCCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Hydroxymethyl)phenyl]-2-propanol](/img/structure/B13691495.png)
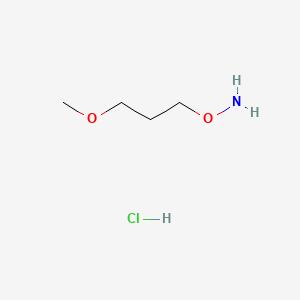
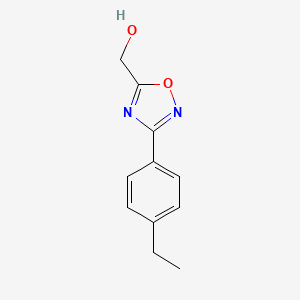

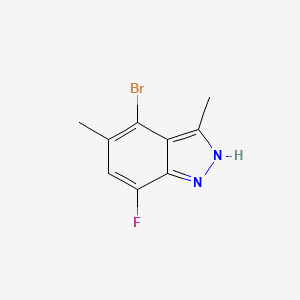

![Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)


